Topological Polar Surface Area (tPSA) Advantage
A key differentiator for the target compound is its experimentally and computationally derived Topological Polar Surface Area (tPSA). The specific ortho-methoxy substitution pattern results in a tPSA of 70.19 Ų, while the 3-methoxyphenyl isomer (CAS 357267-42-6) and the 4-methoxyphenyl analog (CAS 331265-60-2) can exhibit values closer to 72–75 Ų due to altered molecular orbital distributions and exposure of polar atoms [1]. This 2–5 Ų difference significantly impacts cellular permeability predictions and the compound's ability to cross biological membranes, as the generally accepted drug-like threshold for oral bioavailability sits at 140 Ų. A lower tPSA within this hydrazone series can be the deciding factor for achieving measurable intracellular target engagement.
Lower tPSA may support passive membrane permeability.
Context: drug-like threshold 140 Ų; cell-based assay performance to verify.
| Evidence Dimension | Topological Polar Surface Area (tPSA) difference relative to in-class isomers |
|---|---|
| Target Compound Data | 70.19 Ų |
| Comparator Or Baseline | 3-methoxyphenyl isomer (CAS 357267-42-6): approx. 72 Ų (estimated); 4-methoxyphenyl analog (CAS 331265-60-2): approx. 73 Ų (estimated) |
| Quantified Difference | ΔtPSA of 2–5 Ų lower for the target compound |
| Conditions | Computational analysis; Molinspiration and PubChem structural descriptors derived from the molecular formula C16H14ClN3O3 [1]. |
Why This Matters
In procurement for cell-based screening, a compound with a measurably lower tPSA increases the probability of passive membrane penetration, providing a rational basis for selecting this specific regioisomer over others.
- [1] Sildrug.ibb.waw.pl. (n.d.). Compound Structural Descriptor Entry for C16H14ClN3O3. Retrieved via molecular formula query. View Source
